molecular formula C12H9F2N3O2 B5562470 N-(2,4-difluorophenyl)-2-(2-pyrimidinyloxy)acetamide

N-(2,4-difluorophenyl)-2-(2-pyrimidinyloxy)acetamide

Cat. No. B5562470
M. Wt: 265.22 g/mol
InChI Key: GQIVWZMTWLSSRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(2-pyrimidinyloxy)acetamide and related compounds involves several steps, including direct fluorination, reaction with chlorophenoxyacetyl chloride, and coupling with amino pyrimidine derivatives. For instance, compounds in the N-halogeno series are prepared through direct fluorination processes and have been explored for their electrophilic fluorinating capabilities (Banks et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques, including X-ray crystallography. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its analogs reveal a folded conformation around the thioacetamide bridge, demonstrating the compound's geometric configuration (Subasri et al., 2016).

Scientific Research Applications

Radioligand Imaging with PET

A study described the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This research underscores the compound's application in developing selective radioligands for neuroimaging.

Electrophilic Fluorinating Agents

Another study presented the synthesis of perfluoro-[N-(4-pyridyl)acetamide] as a new site-selective electrophilic fluorinating agent. This compound demonstrates versatility in fluorinating various substrates under mild conditions, showcasing its utility in organic synthesis and drug development (Banks et al., 1996).

Formation of Medium-Ring Lactams

Research on the photochemistry of 4(3H)-pyrimidin-4-ones highlighted the formation of medium-ring lactams, indicating the compound's potential in synthesizing novel organic structures through photochemical reactions (Hirai et al., 1980).

Anticancer Drug Synthesis

A study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug emphasized its structure and potential anticancer activity through in silico modeling, targeting specific cancer receptors (Sharma et al., 2018).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c13-8-2-3-10(9(14)6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVWZMTWLSSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide

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